molecular formula C14H13N3O2S B14931681 N-(4-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

N-(4-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B14931681
M. Wt: 287.34 g/mol
InChI Key: MVOLHZJADMTAFB-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a chemical compound that features a combination of an acetylphenyl group and a pyrimidinylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the reaction of 4-acetylphenylamine with 2-chloropyrimidine-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.

    Substitution: The pyrimidinylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or deacetylated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-(pyrimidin-2-ylthio)acetamide
  • N-(4-acetylphenyl)-2-(pyrimidin-2-ylsulfinyl)acetamide
  • N-(4-acetylphenyl)-2-(pyrimidin-2-ylsulfonyl)acetamide

Uniqueness

N-(4-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to the presence of both an acetylphenyl group and a pyrimidinylsulfanyl group, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C14H13N3O2S/c1-10(18)11-3-5-12(6-4-11)17-13(19)9-20-14-15-7-2-8-16-14/h2-8H,9H2,1H3,(H,17,19)

InChI Key

MVOLHZJADMTAFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC=N2

Origin of Product

United States

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